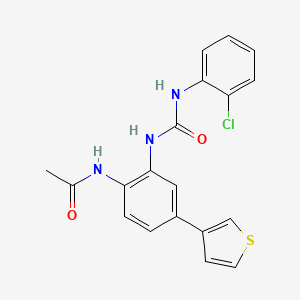

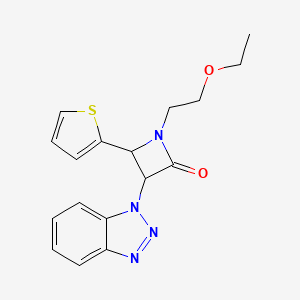

![molecular formula C22H19FN2O4S B2490937 N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁嗪-2-基)-4-氟-2-甲基苯基磺酰胺 CAS No. 921920-15-2](/img/structure/B2490937.png)

N-(10-乙基-11-氧代-10,11-二氢二苯并[b,f][1,4]噁嗪-2-基)-4-氟-2-甲基苯基磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide" involves multiple steps, including the use of SNAr methodology for efficient assembly on solid support, showcasing excellent purity of the final products (Xiaohu Ouyang, N. Tamayo, A. Kiselyov, 1999). Concurrent synthesis methods have also been explored, leading to the formation of bioactive compounds through halogeno-substituted intermediates (Lina M Acosta Quintero, A. Palma, J. Cobo, C. Glidewell, 2019).

Molecular Structure Analysis

The molecular structure of related dibenzoxazepine derivatives has been elucidated through crystallography, revealing conformations and hydrogen bonding patterns critical for their biological activity and chemical reactivity. Studies have demonstrated the importance of the azepine and azocine ring systems in forming the core structure of various bioactive compounds, with detailed analysis of their conformation and molecular interactions (Lina M Acosta Quintero et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical class can undergo a variety of chemical reactions, including nucleophilic substitutions, annulations, and alkynylation, leading to a diverse set of derivatives. These reactions facilitate the introduction of functional groups and modification of the core structure, enabling the synthesis of compounds with desired chemical properties (Yuanyuan Ren, You-Qing Wang, Shuang Liu, 2014).

科学研究应用

相关化合物的代谢命运

法国等人(1983年)进行的研究探讨了二苯并[b,f]-1,4-[11(14)-C]噁唑啉(CR)在各种物种(包括大鼠、恒河猴和豚鼠)中的代谢命运。该研究详细描述了CR的全面代谢和排泄途径,重点关注其肝代谢、胆汁分泌和肾排泄等重要发现。这项基础研究为我们了解结构类似化合物在生物系统中的生物转化过程提供了见解(French et al., 1983)。

用于成像和追踪的合成

Maziére等人(1984年)的工作涉及合成乙基8-氟-5,6-二氢-5-[11C]甲基-6-氧-4H-咪唑[1,5-a][1,4]苯二氮䓬-3-羧酸乙酯(RO 15.1788 11C),一种苯二氮䓬拮抗剂。该化合物标记有碳-11用于正电子发射断层扫描,突显了类似分子结构在医学成像和体内受体相互作用研究中的潜力(Maziére等人,1984)。

潜在治疗药物

黑川等人(1991年)合成并评估了一系列11-[4-(肉桂基)-1-哌嗪基]-6,11-二氢二苯并[b,e]噁啉衍生物。这些化合物表现出对缺血、缺氧、脂质过氧化和惊厥等多种病况的保护活性。这项研究的发现指向了这些化合物在治疗脑血管疾病中的治疗潜力,为进一步探索类似分子提供了方向(Kurokawa et al., 1991)。

新型抗焦虑化合物

Dubinsky等人(2002年)研究了5-乙氧甲基-7-氟-3-氧-1,2,3,5-四氢苯并[4,5]咪唑[1,2a]吡啶-4-N-(2-氟苯基)羧酰胺(RWJ-51204),一种非苯二氮䓬类抗焦虑药物,具有选择性和高亲和力结合到GABAA受体的苯二氮䓬位点。研究表明其在多种动物模型中的有效性,暗示类似化合物在开发具有更低副作用风险的抗焦虑药物方面的潜在用途(Dubinsky et al., 2002)。

作用机制

未来方向

The compound is related to a class of compounds that are being investigated for their potential use in treating various central nervous system disorders . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in clinical trials .

属性

IUPAC Name |

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c1-3-25-18-6-4-5-7-20(18)29-19-10-9-16(13-17(19)22(25)26)24-30(27,28)21-11-8-15(23)12-14(21)2/h4-13,24H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDGQWJLOAMTJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

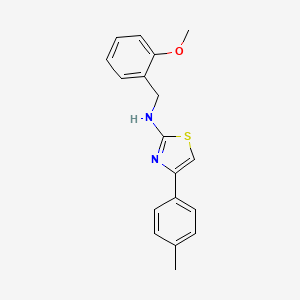

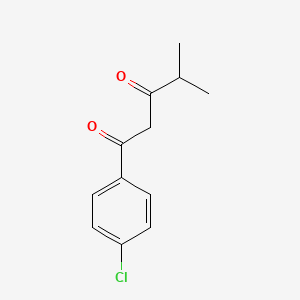

![(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2490857.png)

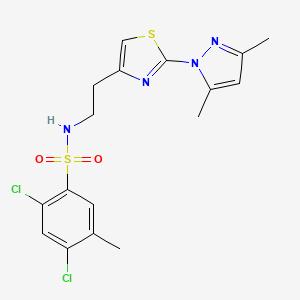

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2490860.png)

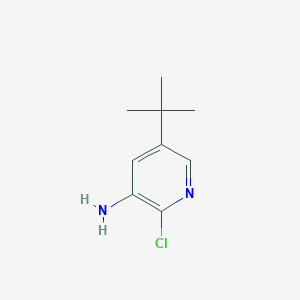

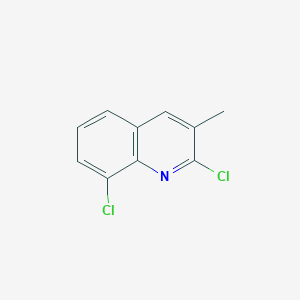

![2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2490861.png)

![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2490867.png)

![4-(2-Phenylbutanoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490874.png)

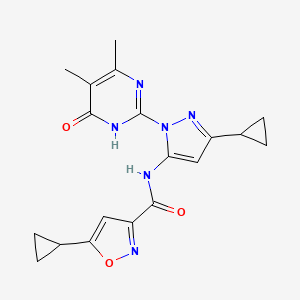

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)